GGTase-I Inhibition Potency Comparison
Geranylgeranyl Thiol exhibits moderate inhibitory activity against Geranylgeranyl Transferase type I (GGTase-I) with an IC50 of 8.2 μM [1]. In the same assay system, farnesyl thiol, a closely related analog, demonstrated an IC50 of 25 μM [1], indicating a 3-fold higher potency for Geranylgeranyl Thiol. This difference in potency is consistent with the expected chain-length specificity of GGTase-I, which preferentially recognizes the 20-carbon geranylgeranyl moiety over the 15-carbon farnesyl moiety.
| Evidence Dimension | Inhibitory potency against Geranylgeranyl Transferase type I (GGTase-I) |
|---|---|
| Target Compound Data | IC50 = 8.2 μM |
| Comparator Or Baseline | Farnesyl Thiol: IC50 = 25 μM |
| Quantified Difference | 3-fold higher potency |
| Conditions | In vitro geranylgeranylation assay of H-ras-CAIL protein |
Why This Matters
This direct comparison confirms Geranylgeranyl Thiol as the more potent inhibitor for studying GGTase-I, a critical enzyme in the post-translational modification of numerous signaling proteins (e.g., Rho, Rab), making it the appropriate choice for experiments focused on this specific prenyltransferase.
- [1] BindingDB. BDBM50236285. Geranylgeranyl Thiol. Affinity Data: IC50 for Geranylgeranyl transferase. View Source
